

TAS2940: A Brain-Penetrable Pan-ERBB Inhibitor for HER2-Amplified Cancers

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Compound of Interest

Compound Name: TAS2940

Cat. No.: B15615419

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor demonstrating significant preclinical activity in cancers driven by human epidermal growth factor receptor 2 (HER2) amplification and other ERBB family aberrations.[1][2][3] As a covalent inhibitor, **TAS2940** forms a lasting bond with its target kinases, leading to sustained downstream signal inhibition.[4] A key feature of **TAS2940** is its ability to penetrate the blood-brain barrier, suggesting a potential therapeutic role in the challenging treatment of brain metastases, a common occurrence in HER2-positive cancers.[5][6] This document provides a comprehensive overview of the preclinical data on **TAS2940**, focusing on its activity in HER2-amplified malignancies, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

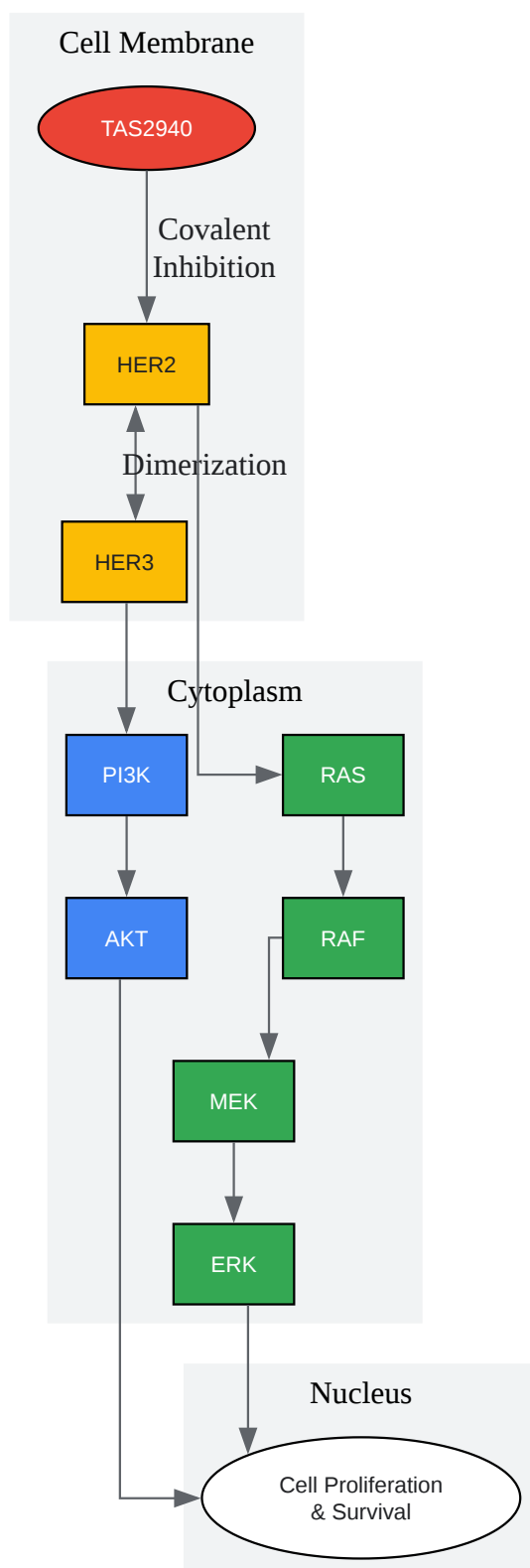
Mechanism of Action

TAS2940 is a selective inhibitor of the ERBB family of receptor tyrosine kinases, with high potency against HER2 and the epidermal growth factor receptor (EGFR).[1][7] It functions as a covalent inhibitor, which allows it to form a stable, irreversible bond with a cysteine residue in the ATP-binding pocket of the kinase domain.[4] This irreversible binding leads to a durable inhibition of receptor phosphorylation and subsequent downstream signaling pathways.[5] In HER2-amplified cancer cells, **TAS2940** has been shown to inhibit the phosphorylation of HER2 and HER3, which in turn blocks the activation of key downstream signaling cascades, including

the PI3K/AKT and MAPK/ERK pathways.[5][8] This inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis, as evidenced by the increased levels of cleaved PARP and the pro-apoptotic protein BIM.[5][9]

Signaling Pathway

The primary mechanism of **TAS2940** in HER2-amplified cancers involves the disruption of the HER2 signaling cascade. Upon binding to HER2, **TAS2940** prevents its autophosphorylation and the subsequent heterodimerization with other ERBB family members, most notably HER3. This blockade abrogates the downstream signaling through the PI3K/AKT and RAS/MEK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.



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Caption: TAS2940 Inhibition of the HER2 Signaling Pathway.

Quantitative Data

In Vitro Kinase Inhibitory Activity

TAS2940 demonstrates potent inhibitory activity against wild-type and mutant forms of HER2. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Target	IC50 (nM)
Wild-type HER2	5.6[8][9]
HER2 V777L	2.1[8][9]
HER2 A775_G776insYVMA	1.0[8][9]

In Vitro Cellular Activity

TAS2940 effectively inhibits the proliferation of HER2-amplified cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)
SK-BR-3	Breast Cancer	~10-30 (inhibition of HER2/HER3 phosphorylation) [5]

In Vivo Antitumor Activity

Oral administration of **TAS2940** leads to significant tumor growth inhibition in mouse xenograft models of HER2-amplified cancers.

Xenograft Model	Cancer Type	Dosage	Outcome
NCI-N87	Gastric Cancer	12.5 mg/kg, once daily	Significant tumor regression.[5]
NCI-N87 (intracranial)	Gastric Cancer	Not specified	Decreased tumor volume and improved survival.[1][5]
MCF10A_HER2 ex20ins YVMA	Breast Cancer	3.1-25 mg/kg, once daily for 14 days	Dose-dependent tumor growth inhibition.[8]
HER2-amplified (intracranial)	Breast Cancer	Not specified	Reduced tumor burden and increased survival.[6][10]

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of **TAS2940** against HER2 and its mutants was determined using enzymatic kinase assays.[5] While specific details of the assay protocol are not fully available in the provided search results, a general methodology can be outlined:

- **Recombinant Kinase:** Recombinant human HER2 cytoplasmic domain (wild-type and mutants) is used as the enzyme source.
- **Substrate:** A suitable peptide substrate for HER2 is utilized.
- **ATP:** Radiolabeled or non-radiolabeled ATP is used to initiate the kinase reaction.
- **Compound Incubation:** The kinase, substrate, and ATP are incubated with varying concentrations of **TAS2940**.
- **Detection:** Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done through methods such as scintillation counting for radiolabeled ATP or immuno-based detection using phospho-specific antibodies.

- IC50 Calculation: The concentration of **TAS2940** that inhibits 50% of the kinase activity is determined by plotting the percentage of inhibition against the compound concentration.

Cell-Based Assays

Cell Lines:

- SK-BR-3: A human breast cancer cell line with HER2 amplification.[\[5\]](#)
- NCI-N87: A human gastric carcinoma cell line with HER2 amplification.[\[1\]](#)
- MCF10A: A non-tumorigenic human breast epithelial cell line, engineered to express various HER2 or EGFR mutations.[\[2\]](#)[\[5\]](#)

Western Blot Analysis: To assess the inhibition of HER2 signaling pathways, Western blot analysis was performed.[\[11\]](#)

- Cell Treatment: SK-BR-3 cells were treated with varying concentrations of **TAS2940** (e.g., 10-100 nM) for specified durations (e.g., 3 or 48 hours).[\[5\]](#)[\[11\]](#)
- Lysis: Cells were harvested and lysed to extract total protein.
- Protein Quantification: The concentration of protein in the lysates was determined using a standard protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting: Membranes were probed with primary antibodies specific for total and phosphorylated forms of HER2, HER3, AKT, and ERK, as well as apoptosis markers like BIM and cleaved PARP.[\[5\]](#)[\[11\]](#)
- Detection: Following incubation with appropriate secondary antibodies, protein bands were visualized using a chemiluminescence detection system.

In-Cell Western Assay: This assay was used to determine the phosphorylation of HER2 and EGFR in MCF10A cells expressing wild-type or mutant receptors.[\[5\]](#)[\[11\]](#)

- Cell Seeding: Cells were seeded in multi-well plates.
- Compound Treatment: Cells were treated with **TAS2940** for a defined period (e.g., 4 hours).
[\[5\]](#)[\[11\]](#)
- Fixation and Permeabilization: Cells were fixed and permeabilized to allow antibody entry.
- Antibody Incubation: Cells were incubated with primary antibodies against total and phosphorylated HER2 or EGFR.
- Secondary Antibody and Detection: Fluorescently labeled secondary antibodies were used for detection, and the signal was quantified using an imaging system.

In Vivo Xenograft Studies

Animal Models:

- Female BALB/c-nu/nu mice were used for subcutaneous xenograft models.[\[8\]](#)

Tumor Implantation:

- Cancer cell lines (e.g., NCI-N87, MCF10A_HER2/insYVMA_v) were subcutaneously injected into the mice.[\[12\]](#)

Drug Administration:

- **TAS2940** was administered orally, once daily, at specified doses (e.g., 3.1 to 25 mg/kg) for a defined treatment period (e.g., 14 days).[\[8\]](#)

Efficacy Evaluation:

- Tumor volumes were measured regularly using calipers.
- The antitumor effect was assessed by comparing the tumor growth in the treated groups to the vehicle-treated control group.

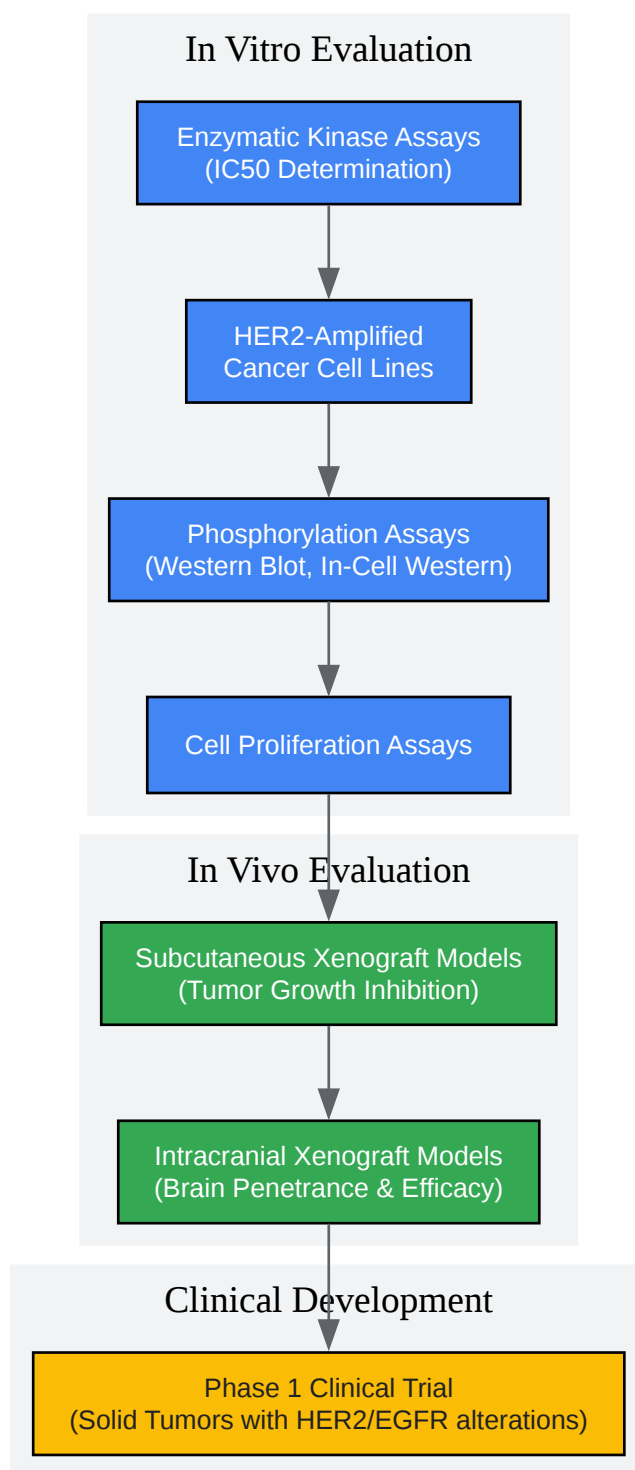
Intracranial Xenograft Models: To evaluate the brain penetrability and efficacy of **TAS2940** against brain tumors, intracranial xenograft models were established using HER2-amplified or

EGFR-mutant cancer cells.[1][6][10]

- Cell Implantation: Cancer cells, often engineered to express luciferase for bioluminescence imaging, were stereotactically injected into the brains of mice.
- Treatment: **TAS2940** was administered orally.
- Monitoring: Tumor growth was monitored non-invasively using bioluminescence imaging.
- Survival Analysis: The overall survival of the treated mice was compared to the control group.

Experimental Workflow

The preclinical evaluation of **TAS2940** in HER2-amplified cancers typically follows a multi-stage process, from initial in vitro characterization to in vivo efficacy studies.



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Caption: Preclinical to Clinical Workflow for **TAS2940** Evaluation.

Clinical Development

A Phase 1 clinical trial (NCT04982926) is currently underway to evaluate the safety, tolerability, and preliminary efficacy of **TAS2940** in patients with solid tumors harboring EGFR and/or HER2 aberrations.[6][12]

Conclusion

TAS2940 is a promising, brain-penetrable, covalent pan-ERBB inhibitor with potent preclinical activity against HER2-amplified cancers. Its ability to irreversibly inhibit HER2 signaling and its demonstrated efficacy in both subcutaneous and intracranial tumor models underscore its potential as a novel therapeutic agent, particularly for patients with brain metastases. The ongoing clinical evaluation will be crucial in determining its ultimate role in the treatment of HER2-driven malignancies.

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